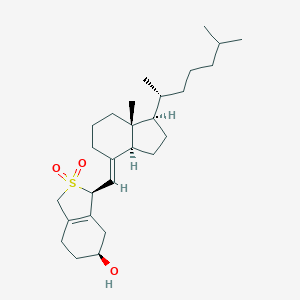

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct is a useful research compound. Its molecular formula is C27H44O3S and its molecular weight is 448.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound known as (6S)-Vitamin D3 6,19-sulfur dioxide adduct , also referred to as (6S)-cholecalciferol 6,19-sulfur dioxide adduct , represents a chemically modified form of vitamin D3. This modification involves the addition of sulfur dioxide to the cholecalciferol structure, which may influence its biological activity. Understanding the biological implications of this adduct is crucial for its potential applications in health and medicine.

Synthesis and Characterization

The synthesis of (6S)-vitamin D3 6,19-sulfur dioxide adduct typically involves the reaction of cholecalciferol with liquid sulfur dioxide. Studies have shown that this reaction can yield both α and β-face adducts in approximately equal proportions. Subsequent thermolysis of these adducts results in the extrusion of sulfur dioxide, producing 5,6-trans vitamin D2 alongside traces of vitamin D2 itself .

The biological activity of vitamin D compounds is primarily mediated through their interaction with the vitamin D receptor (VDR) , which regulates gene expression related to calcium metabolism and bone health. The structural modifications introduced by the sulfur dioxide adduct may alter binding affinity and efficacy at the VDR.

Case Studies and Research Findings

- Calcium Mobilization Studies : In studies assessing calcium mobilization in vivo, various vitamin D analogues were evaluated for their efficacy. The results indicated that modifications at the C-3 position (as seen in some sulfated forms) led to reduced biological activity compared to unmodified forms .

- Therapeutic Potential : The potential therapeutic applications of modified vitamin D compounds have been explored, particularly for conditions such as osteoporosis and autoimmune diseases. Analogues that exhibit cell-modulating activity without significantly affecting calcium metabolism are particularly promising .

Data Tables

| Compound | Calcium Mobilization Activity | VDR Binding Affinity | Notes |

|---|---|---|---|

| (6S)-Vitamin D3 | Unknown | Unknown | Sulfur dioxide modification effects unclear |

| Vitamin D3 | 100% | High | Standard reference for comparison |

| Vitamin D3-Sulfate | <5% | Low | Limited biological activity |

| 1α,25-Dihydroxyvitamin D3 | 100% | Very High | Most active form |

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (6S)-vitamin D3 6,19-sulfur dioxide adduct involves the reaction of vitamin D3 with sulfur dioxide. Research has demonstrated that this adduct can be synthesized efficiently using improved procedures that enhance deuterium labeling at specific positions, which is crucial for studying metabolic pathways and biological activities of vitamin D derivatives . The characterization of these compounds is essential for understanding their reactivity and stability, as well as their biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of (6S)-vitamin D3 6,19-sulfur dioxide adducts in inhibiting key enzymes involved in carbohydrate metabolism. For instance, research indicated that this compound exhibits inhibitory effects on α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion . This suggests potential applications in managing conditions like diabetes by regulating blood sugar levels.

Antioxidant Properties

The antioxidant properties of vitamin D3 derivatives have been explored in various studies. The (6S)-adduct has shown promise in reducing oxidative stress markers in vitro, indicating its potential use as a dietary supplement to enhance cellular defense mechanisms against oxidative damage .

Fortification of Food Products

Given the role of vitamin D in calcium metabolism and bone health, the (6S)-sulfur dioxide adduct can be explored for fortifying food products. Its stability and bioactivity make it a suitable candidate for incorporation into dairy products or supplements aimed at preventing vitamin D deficiency .

Therapeutic Uses

The therapeutic implications of (6S)-vitamin D3 6,19-sulfur dioxide adduct extend to its potential use in treating conditions associated with vitamin D deficiency, such as osteoporosis and certain autoimmune diseases. Clinical studies are needed to evaluate its efficacy and safety in human subjects.

Case Studies

Propriétés

IUPAC Name |

(3S,5S)-3-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3/b20-15+/t19-,22+,24-,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBJDQZFOWHNAQ-QXHKUGGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429510 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71726-02-8 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.